Structural Differentiation from the Unsubstituted Acetamide Scaffold
The molecular structure of N-(4-bromophenyl)-2-methoxyacetamide (C9H10BrNO2) contains a methoxyacetyl side chain that is absent in the simpler analog, N-(4-bromophenyl)acetamide (C8H8BrNO) [1]. This structural difference introduces an additional hydrogen bond acceptor (the ether oxygen) and increases the topological polar surface area (tPSA) from 29.1 Ų (for the simple acetamide) to 38.3 Ų [2]. The larger tPSA and altered hydrogen bonding profile are likely to modify the compound's interaction with biological targets and its physicochemical properties compared to the core acetamide scaffold [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 38.3 Ų |
| Comparator Or Baseline | N-(4-bromophenyl)acetamide (estimated): 29.1 Ų |
| Quantified Difference | Increase of ~9.2 Ų |
| Conditions | Computed molecular properties (PubChem, Cactvs 3.4.8.24) [2] |
Why This Matters
tPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration, making this difference relevant for selecting compounds for in vivo pharmacological studies.
- [1] NIST Chemistry WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. View Source
- [2] PubChem. (2025). Computed Properties: Topological Polar Surface Area for N-(4-bromophenyl)-2-methoxyacetamide. PubChem Release 2025.09.15. View Source
